Z-Hyp-OH

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Z-Hyp-OH (N-Carbobenzoxy-L-hydroxyproline, CAS 13504-85-3) is a protected amino acid derivative widely employed as a building block in solution-phase peptide synthesis. The compound features a benzyloxycarbonyl (Cbz or Z) protecting group on the pyrrolidine nitrogen and a free carboxyl group, enabling selective incorporation of the hydroxyproline residue into peptide chains.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B7803098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Hyp-OH
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1
InChIKeyWWVCWLBEARZMAH-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Hyp-OH in Solution-Phase Peptide Synthesis: A Protected Hydroxyproline Building Block with Orthogonal Deprotection Capabilities


Z-Hyp-OH (N-Carbobenzoxy-L-hydroxyproline, CAS 13504-85-3) is a protected amino acid derivative widely employed as a building block in solution-phase peptide synthesis . The compound features a benzyloxycarbonyl (Cbz or Z) protecting group on the pyrrolidine nitrogen and a free carboxyl group, enabling selective incorporation of the hydroxyproline residue into peptide chains [1]. Unlike the more common Fmoc- and Boc-protected analogs that dominate solid-phase strategies, Z-Hyp-OH is specifically optimized for solution-phase methodologies where orthogonal protection and mild hydrogenolytic deprotection are advantageous .

Why Z-Hyp-OH Cannot Be Casually Substituted with Boc-Hyp-OH or Fmoc-Hyp-OH in Peptide Synthesis Workflows


Generic substitution among N-protected hydroxyproline derivatives (Z-Hyp-OH, Boc-Hyp-OH, Fmoc-Hyp-OH) is not feasible due to fundamental differences in deprotection chemistry and synthetic strategy compatibility. Z-Hyp-OH undergoes removal via catalytic hydrogenolysis (H₂, Pd/C), a mild and orthogonal condition that leaves acid-labile Boc groups and base-labile Fmoc groups intact [1]. In contrast, Boc-Hyp-OH requires acidic conditions (TFA) for deprotection, which can cleave acid-sensitive side-chain protecting groups and resin linkages prematurely, while Fmoc-Hyp-OH relies on basic conditions (piperidine) incompatible with base-sensitive functionalities [2]. Consequently, selecting Z-Hyp-OH is not a matter of preference but a strategic necessity dictated by the overall protection scheme of the target peptide .

Z-Hyp-OH Comparative Evidence: Quantified Differentiation from Boc-Hyp-OH, Fmoc-Hyp-OH, and Unprotected Hydroxyproline


Orthogonal Deprotection: Z-Hyp-OH Enables Selective Cbz Removal While Preserving Boc Groups via Hydrogenolysis

Z-Hyp-OH allows for selective deprotection of the Cbz group via catalytic hydrogenolysis (H₂, Pd/C) without affecting coexisting Boc protecting groups, a critical advantage when synthesizing peptides requiring differentiated N-terminal deprotection sequences [1]. In contrast, Boc-Hyp-OH requires acidic conditions (e.g., 25-50% TFA) that would simultaneously cleave other acid-labile protecting groups and potentially detach the peptide from the resin in solid-phase Boc/Bzl strategies . Fmoc-Hyp-OH deprotection with piperidine is orthogonal to both but is incompatible with base-sensitive functionalities [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Reduced Racemization Tendency: Z-Hyp-OH Exhibits Lower Epimerization Risk Compared to Unprotected Hydroxyproline During Activation

Z-Hyp-OH demonstrates reduced susceptibility to racemization during carboxyl activation and coupling steps relative to unprotected hydroxyproline, a property attributed to the electron-withdrawing nature of the Cbz carbamate group that stabilizes the α-carbon against enolization . In a comparative enzymatic resolution study, N-Cbz proline esters exhibited distinct enantioselectivity profiles (subtilisin E=2.8; earthworm protease isozyme A E=13.6) compared to N-Boc analogs, indicating that the Cbz group alters the stereoelectronic environment sufficiently to affect chiral recognition and racemization pathways [1].

Racemization Peptide Coupling Chiral Integrity

UV Chromophore Advantage: Z-Hyp-OH Enables Direct UV Monitoring During Chromatography, Unlike UV-Transparent Boc-Hyp-OH

Z-Hyp-OH possesses a benzyl chromophore (λmax ~254 nm) from the Cbz group, enabling direct UV detection during column chromatography and HPLC purification without requiring derivatization or post-column staining [1]. In contrast, Boc-Hyp-OH lacks a strong UV chromophore, rendering it nearly transparent at standard monitoring wavelengths (254 nm and 280 nm), which complicates fraction collection and purity assessment . Fmoc-Hyp-OH also exhibits strong UV absorbance, but its base lability limits its utility in certain chromatographic solvent systems .

Chromatography Reaction Monitoring Purification

Solubility Profile Optimization: Z-Hyp-OH Is Optimally Soluble in Dichloromethane and Ethyl Acetate for Solution-Phase Peptide Coupling

Z-Hyp-OH exhibits distinct solubility characteristics tailored for solution-phase peptide synthesis: it is freely soluble in dichloromethane and ethyl acetate while being only slightly soluble in water [1]. This solubility profile contrasts with unprotected hydroxyproline (highly water-soluble) and Boc-Hyp-OH (differing organic solvent solubility), enabling Z-Hyp-OH to remain in the organic phase during aqueous workup and facilitating efficient coupling reactions in anhydrous conditions . The specific optical rotation of [α]20/D −54±1° (c = 2% in ethanol) provides a reliable quality control metric for identity and purity verification .

Solubility Solution-Phase Synthesis Reaction Medium

Solution-Phase Specificity: Z-Hyp-OH Is the Preferred Building Block for Solution-Phase Peptide Synthesis, Whereas Boc- and Fmoc- Analogs Dominate SPPS

Z-Hyp-OH is explicitly optimized for and marketed for solution-phase peptide synthesis applications, as evidenced by major vendors designating its 'reaction suitability' as 'reaction type: solution phase peptide synthesis' . In contrast, Fmoc-Hyp-OH and Boc-Hyp-OH are predominantly positioned for solid-phase peptide synthesis (SPPS) strategies, with Fmoc-Hyp-OH described for 'Fmoc solid-phase peptide synthesis' and Boc-Hyp-OH for 'Boc SPPS' . This distinction reflects the historical and practical division where Cbz-protected amino acids are the workhorses of classical solution-phase methods due to their crystallinity, stability, and compatibility with hydrogenolytic deprotection, while Fmoc and Boc derivatives are optimized for automated SPPS platforms [1].

Solution-Phase Synthesis Peptide Synthesis Strategy Synthetic Methodology

Optimal Procurement Scenarios for Z-Hyp-OH: Where This Building Block Delivers Differentiated Value


Solution-Phase Synthesis of Short Bioactive Peptides Containing Hydroxyproline (e.g., Collagen Fragments, Antifreeze Peptides)

Z-Hyp-OH is the building block of choice for classical solution-phase synthesis of hydroxyproline-containing peptides up to approximately 10 residues. The orthogonal Cbz protection enables selective deprotection via hydrogenolysis without affecting other protecting groups in the sequence, a critical requirement for convergent fragment condensation strategies . The compound's favorable solubility in dichloromethane and ethyl acetate facilitates efficient coupling reactions and straightforward aqueous workup, while its UV-active benzyl chromophore allows real-time chromatographic monitoring of reaction progress [1].

Large-Scale Industrial Peptide Production Where Cost-Effective Solution-Phase Methods Are Preferred Over SPPS

For industrial production of short peptide APIs (active pharmaceutical ingredients) and peptide intermediates, solution-phase methods employing Z-protected building blocks offer significant cost advantages over solid-phase approaches. Z-Hyp-OH and related Cbz-amino acids benefit from lower reagent costs, easier scale-up, and simpler purification compared to Fmoc-based SPPS, which requires expensive resins and excess reagents [2]. The compound's crystallinity and room-temperature stability further reduce storage and handling complexity in manufacturing environments.

Synthesis of Peptides Requiring Orthogonal Protection Schemes with Both Cbz and Boc Groups Present

When synthesizing complex peptides that incorporate multiple protecting group types, Z-Hyp-OH provides a critical orthogonal option. As established in the orthogonal deprotection evidence, a Cbz-protected amine can be selectively removed by hydrogenolysis while leaving Boc-protected amines intact, and conversely, Boc groups can be cleaved with TFA without affecting Cbz groups [3]. This bidirectional orthogonality is essential for the stepwise construction of branched peptides, cyclic peptides, and peptide conjugates where differential deprotection sequences are mandatory.

Preparation of Hydroxyproline-Containing Peptide Mimetics and Natural Product Analogs for Medicinal Chemistry

Z-Hyp-OH serves as a versatile starting material for the synthesis of hydroxyproline-containing peptidomimetics and natural product analogs. The free carboxyl group allows direct activation and coupling, while the Cbz-protected nitrogen can be retained through multiple synthetic steps before final global deprotection. The reduced racemization tendency of Cbz-protected amino acids during activation ensures that the stereochemical integrity of the hydroxyproline residue—critical for biological activity in collagen-derived sequences—is preserved throughout the synthetic sequence [4].

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